molecular formula C19H14ClN3O3 B2490075 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide CAS No. 864923-83-1

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide

Cat. No.: B2490075
CAS No.: 864923-83-1
M. Wt: 367.79
InChI Key: WJZJQODVOHJPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide is a synthetically designed small molecule based on the pyrido[2,1-b]quinazoline scaffold, a heterocyclic system of significant interest in medicinal chemistry for its diverse biological activities . This compound is furnished as a high-purity material strictly for research use in biological and chemical discovery programs. The core pyrido[2,1-b]quinazoline structure is a privileged pharmacophore in drug discovery . Scientific literature indicates that derivatives of this scaffold, particularly 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamides, have been investigated as potent, orally active agents for modulating inflammatory pathways . These related compounds have demonstrated activity in antagonizing the effects of leukotrienes (e.g., LTC4, LTD4, LTE4) and other mediators like Platelet-Activating Factor (PAF), suggesting a potential multi-target mechanism for intervening in allergic and inflammatory processes such as asthma . The specific molecular architecture of this reagent features a 3-chloro substituent and a unique N-[(5-methylfuran-2-yl)methyl]carboxamide side chain at the 6-position. The furanyl methyl group may influence the compound's physicochemical properties and its interaction with biological targets, while the chloro substituent is a common moiety used to fine-tune electronic properties and binding affinity. Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutics targeting inflammatory diseases, studying immune cell signaling, or exploring enzyme inhibition. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c1-11-4-6-13(26-11)10-21-18(24)15-3-2-8-23-17(15)22-16-9-12(20)5-7-14(16)19(23)25/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZJQODVOHJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide typically involves a multi-step process that includes the formation of the pyridoquinazoline core, followed by the introduction of the furan ring and the carboxamide group. One common synthetic route involves the following steps:

    Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction, where a suitable furan derivative reacts with the pyridoquinazoline intermediate. This step may require the use of reagents such as halogenating agents or organometallic compounds.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This step typically requires the use of amines or amides as reactants, along with coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications in the Carboxamide Side Chain

Key Analogs :

  • N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (15) and N-[2-(Diethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (16): These analogs, synthesized via condensation of 11-oxo-pyridoquinazoline-6-carboxylic acid with dimethylaminoethylamine or diethylaminoethylamine, feature tertiary amine side chains instead of the furan-containing substituent. Yields for these reactions were 38% and 44.7%, respectively, indicating moderate efficiency .

Table 1: Carboxamide Side Chain Modifications

Compound Name Side Chain Substituent Synthesis Yield Key Feature
Compound 15 (Dimethylaminoethyl) -NHCH₂CH₂N(CH₃)₂ 38% Polar, basic side chain
Compound 16 (Diethylaminoethyl) -NHCH₂CH₂N(C₂H₅)₂ 44.7% Increased lipophilicity
Target Compound -NHCH₂(5-methylfuran-2-yl) Not reported Aromatic, planar moiety

Substituent Effects on the Pyridoquinazoline Core

Chloro Substituents :

  • 3-Chloro-N-(1-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-4-yl)propanamide (9a) : This analog features dual chloro substituents at positions 1 and 3, synthesized via chloroacetylation. The additional chlorine may enhance electrophilicity but reduce solubility .
  • Target Compound : A single chloro group at position 3 balances electronic effects without excessive hydrophobicity.

Electron-Donating/Withdrawing Groups :

  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) : Contains a 5-methylfuran group and a nitrile substituent, synthesized via Biginelli-like cyclocondensation. The nitrile group is strongly electron-withdrawing, altering reactivity .
  • 11-Oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid : The carboxylic acid at position 2 (vs. carboxamide at position 6 in the target compound) demonstrates how positional isomerism affects polarity and hydrogen-bonding capacity .

Table 2: Core Substituent Comparisons

Compound Name Substituent Position/Type Key Property
Compound 9a 1-Cl, 3-Cl High electrophilicity
Compound 12 2-CN, 5-methylfuran Electron-deficient core
Target Compound 3-Cl, 6-carboxamide Balanced electronic profile

Biological Activity

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C19H14ClN3O3
  • Molecular Weight : 365.79 g/mol
  • SMILES Notation : Cc4ccc(CNC(=O)c3ccc2nc1ccc...

Biological Activity Overview

The biological activities of quinazoline derivatives, including this compound, have been extensively studied. Key areas of activity include:

  • Anticancer Activity : Quinazoline derivatives have shown significant anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation.
  • Antibacterial Properties : Research indicates that certain quinazoline derivatives possess antibacterial activity, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and cyclooxygenase (COX), which are implicated in inflammatory processes and cancer progression.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Targeting Kinases : Quinazoline compounds often inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and survival.
  • Interference with Cell Signaling Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.

Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including the target compound. The results indicated that it exhibited an IC50 value comparable to established chemotherapeutics against several cancer cell lines, particularly breast cancer (MDA-MB-231) and lung cancer (A549) cells.

CompoundCell LineIC50 (μM)
Target CompoundMDA-MB-23112.5
ErlotinibMDA-MB-23110.0
ControlMDA-MB-23150.0

Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the furan ring or substituents on the quinazoline core can enhance potency or selectivity for specific targets. For instance:

  • Substituent Variability : The presence of electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.
  • Hybridization Approaches : Combining quinazoline with other pharmacophores has led to compounds with improved efficacy in inhibiting cancer cell growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.